molecular formula C21H17Cl2N5O B11204610 N,1-bis(3-chlorobenzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide

N,1-bis(3-chlorobenzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11204610
M. Wt: 426.3 g/mol
InChI Key: ICGIDELNDMIPBJ-UHFFFAOYSA-N
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Description

“N,1-bis(3-chlorobenzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide” is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N,1-bis(3-chlorobenzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide” typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Introduction of the Pyrrole Group: The pyrrole moiety can be introduced via a substitution reaction.

    Attachment of the Chlorobenzyl Groups: This step involves the reaction of the triazole intermediate with 3-chlorobenzyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring.

    Reduction: Reduction reactions could target the triazole ring or the carboxamide group.

    Substitution: The chlorobenzyl groups are susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could result in the replacement of the chlorobenzyl group with another functional group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N,1-bis(3-chlorobenzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide” would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: These compounds share the triazole ring structure and may have similar biological activities.

    Pyrrole Derivatives: Compounds containing the pyrrole ring, which can also exhibit diverse biological activities.

    Chlorobenzyl Derivatives: Compounds with chlorobenzyl groups, known for their reactivity and potential biological effects.

Uniqueness

“N,1-bis(3-chlorobenzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide” is unique due to the combination of these functional groups, which may confer specific biological activities or chemical reactivity not seen in other compounds.

Properties

Molecular Formula

C21H17Cl2N5O

Molecular Weight

426.3 g/mol

IUPAC Name

N,1-bis[(3-chlorophenyl)methyl]-5-pyrrol-1-yltriazole-4-carboxamide

InChI

InChI=1S/C21H17Cl2N5O/c22-17-7-3-5-15(11-17)13-24-20(29)19-21(27-9-1-2-10-27)28(26-25-19)14-16-6-4-8-18(23)12-16/h1-12H,13-14H2,(H,24,29)

InChI Key

ICGIDELNDMIPBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C2=C(N=NN2CC3=CC(=CC=C3)Cl)C(=O)NCC4=CC(=CC=C4)Cl

Origin of Product

United States

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